molecular formula C15H16N2O2 B11965968 N-Acetyldihydroharmaline CAS No. 6197-41-7

N-Acetyldihydroharmaline

Cat. No.: B11965968
CAS No.: 6197-41-7
M. Wt: 256.30 g/mol
InChI Key: ZMCDLPUKKCWLIH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyldihydroharmaline typically involves the acetylation of dihydroharmaline. One common method includes the reaction of dihydroharmaline with acetic anhydride in the presence of a catalyst under controlled temperature conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform to facilitate the process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Acetyldihydroharmaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-acetyldihydroharmalol, while reduction could produce N-acetyltetrahydroharmaline.

Scientific Research Applications

N-Acetyldihydroharmaline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Acetyldihydroharmaline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and bind to specific receptors, leading to various biological effects. The compound’s acetyl group plays a crucial role in its activity, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Harmaline: The parent compound of N-Acetyldihydroharmaline, known for its psychoactive properties.

    Harmine: Another alkaloid similar to harmaline, with potential therapeutic applications.

    Tetrahydroharmine: A reduced form of harmine, studied for its effects on the central nervous system.

Uniqueness

This compound is unique due to its acetyl group, which enhances its chemical stability and modifies its biological activity. This makes it a valuable compound for various research applications, distinguishing it from other harmaline derivatives .

Properties

CAS No.

6197-41-7

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

1-(7-methoxy-1-methyl-3,4-dihydropyrido[3,4-b]indol-9-yl)ethanone

InChI

InChI=1S/C15H16N2O2/c1-9-15-13(6-7-16-9)12-5-4-11(19-3)8-14(12)17(15)10(2)18/h4-5,8H,6-7H2,1-3H3

InChI Key

ZMCDLPUKKCWLIH-UHFFFAOYSA-N

Canonical SMILES

CC1=NCCC2=C1N(C3=C2C=CC(=C3)OC)C(=O)C

Origin of Product

United States

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